![molecular formula C15H18ClNO B1451450 3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride CAS No. 1185298-53-6](/img/structure/B1451450.png)
3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C15H18ClNO . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions .Molecular Structure Analysis
The molecular structure of “3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The structure also includes a naphthyl group attached to the pyrrolidine ring via an ether linkage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific substituents present in the molecule . The pyrrolidine ring can undergo various reactions due to its sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride” is 263.76 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to 3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride are synthesized and characterized to study their crystal structure, spectral, and redox properties. For instance, complexes involving pyrrolidine and other ligands have been synthesized, showing the relationship between the redox potentials of the central ion and the σ-donor ability of axial ligands, suggesting their potential utility in designing redox-active materials or catalysts (Amirnasr, Fadaee, & Mereiter, 2011).
Organocatalysis
Derivatives similar to 3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride serve as effective organocatalysts. These catalysts have shown high activity and selectivity in asymmetric reactions, such as the Michael addition, demonstrating their potential in the synthesis of chiral compounds with good to high yield and excellent enantioselectivities. This implies their importance in the development of new methodologies for asymmetric synthesis, which is crucial for producing pharmaceuticals and fine chemicals (Cui Yan-fang, 2008); (Syu, Kao, & Lin, 2010).
Biological Effects and Medicinal Chemistry
Pyrrolidine derivatives are noted for their biological effects, with applications ranging from medicinal chemistry to agrochemicals. Their synthesis and the study of their reactions underpin the development of new drugs and bioactive molecules. For example, [3+2] cycloaddition reactions involving pyrrolidines have been studied for their potential in creating compounds with biological activity (Żmigrodzka et al., 2022).
Anticancer Agents
The synthesis of pyrrolidin-2-one derivatives and their evaluation as potential PI3K inhibitors for anticancer therapy demonstrate the relevance of such compounds in drug discovery. Certain derivatives have shown significant cytotoxicity against cancer cell lines, suggesting their utility in developing new anticancer treatments (Muralidharan, Alagumuthu, & Iyer, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(naphthalen-2-yloxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-4-14-9-15(6-5-13(14)3-1)17-11-12-7-8-16-10-12;/h1-6,9,12,16H,7-8,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRAFFZLSWPLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1185298-53-6 | |
| Record name | Pyrrolidine, 3-[(2-naphthalenyloxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




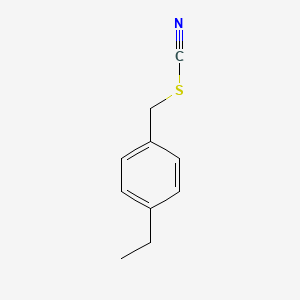
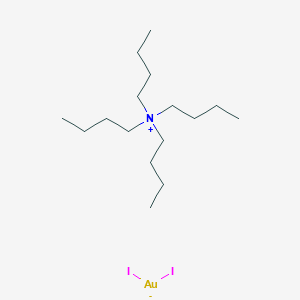
![1-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)cyclohexane-1-carboxylic acid](/img/structure/B1451374.png)



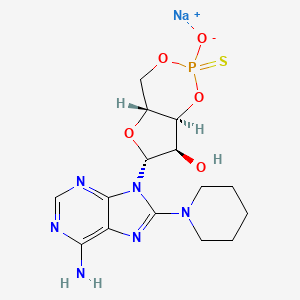


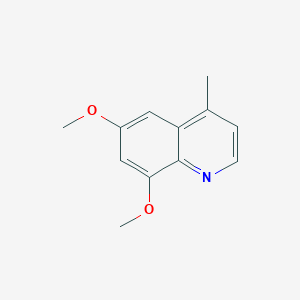
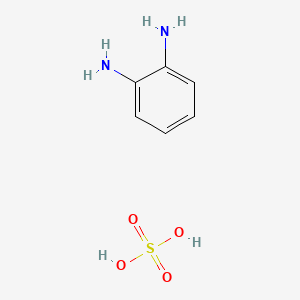

![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)